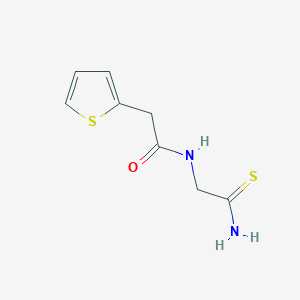

![molecular formula C18H17ClN4O3S B2704939 1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847368-89-2](/img/structure/B2704939.png)

1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazo[4,5-b]quinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a sulfonyl group, a methoxyethyl group, and an imidazo[4,5-b]quinoxaline group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, sulfonyl chlorides can react with amines to form sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications

LXR Agonists Synthesis

A study by Singhaus et al. (2010) explored the replacement of a quinoline with an imidazo[1,2-a]pyridine in a series of liver X receptor (LXR) agonists. This modification provided high-affinity LXR ligands with good agonist potency and efficacy in functional assays of LXR activity. This research highlights the potential of such compounds in developing therapeutics targeting cholesterol and lipid metabolism disorders (Singhaus et al., 2010).

Antibacterial Activity

Alavi et al. (2017) demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity. The study presented a facile and efficient method for synthesizing different quinoxalines, which were evaluated against Staphylococcus spp. and Escherichia coli bacteria. This research underscores the potential of quinoxaline derivatives in addressing bacterial resistance (Alavi et al., 2017).

Green Synthesis Methodologies

Xie et al. (2017) reported an efficient, green, and novel method for the synthesis of N-heterocycle-fused quinoxalines, utilizing dimethyl sulfoxide as both a reactant and a solvent. This methodology highlights an environmentally friendly approach to synthesizing diverse quinoxaline derivatives, contributing to sustainable chemical synthesis practices (Xie et al., 2017).

Corrosion Inhibition

Saraswat and Yadav (2020) conducted computational and electrochemical analyses on quinoxalines as corrosion inhibitors for mild steel in an acidic medium. Their findings suggest that quinoxaline derivatives offer significant protection against corrosion, indicating their potential industrial applications in metal preservation (Saraswat & Yadav, 2020).

Catalysis and Polymer Synthesis

Baek et al. (2006) discussed the synthesis and chain-end modification of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. This work presents the potential of quinoxaline derivatives in the development of advanced materials with specific properties, such as electronic and photonic applications (Baek et al., 2006).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c1-26-11-10-22-12-23(27(24,25)14-8-6-13(19)7-9-14)18-17(22)20-15-4-2-3-5-16(15)21-18/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOBYCCONRGQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)

![(5As,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one](/img/structure/B2704861.png)

![(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2704862.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

![(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid](/img/structure/B2704870.png)

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)

![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)